PP1 - 172889-26-8

PP1

Catalog Number: EVT-287455
CAS Number: 172889-26-8
Molecular Formula: C16H19N5
Molecular Weight: 281.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-(tert-Butyl)-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (PP1) is a small molecule inhibitor of serine/threonine protein phosphatase-1 (PP1). [] PP1 is a key regulator of a multitude of cellular functions, including cell cycle progression, protein synthesis, and signal transduction pathways. PP1 exerts its effects by dephosphorylating various protein substrates. PP1 has emerged as a potential therapeutic target due to its role in several diseases, including cancer, diabetes, and Alzheimer's disease. [, , , ]

Source and Classification

PP1 is derived from various biological sources, including mammalian tissues and cell lines. It exists in several isoforms (PP1α, PP1β, and PP1γ) that are encoded by different genes but share a high degree of sequence similarity. These isoforms can form distinct holoenzymes when combined with specific regulatory proteins, allowing for diverse functional roles in cellular signaling pathways .

Synthesis Analysis

The synthesis of PP1 can occur through recombinant DNA technology, where the gene encoding the enzyme is cloned into an expression vector. This vector is then introduced into host cells (such as bacteria or yeast) for protein production. The purification process typically involves several chromatographic techniques, including:

  • Affinity Chromatography: Utilizes tags (like His-tags) for initial purification.
  • Ion Exchange Chromatography: Separates proteins based on charge.
  • Size Exclusion Chromatography: Separates based on size.

For instance, studies have reported methods involving the expression of PP1 in Escherichia coli, followed by purification using nickel-affinity chromatography .

Molecular Structure Analysis

PP1 has a well-characterized molecular structure consisting of a catalytic domain that facilitates the hydrolysis of phosphate groups from substrates. The crystal structures of various PP1 complexes reveal:

  • Catalytic Site: Contains essential metal ions (often manganese) that are critical for enzymatic activity.
  • Regulatory Subunits: Binding of regulatory proteins alters the conformation of PP1, enhancing its substrate specificity. For example, the Phactr1/PP1 complex exhibits a composite surface that significantly increases substrate binding efficiency .

The structural analysis often employs techniques such as X-ray crystallography and nuclear magnetic resonance spectroscopy to elucidate these features.

Chemical Reactions Analysis

PP1 catalyzes dephosphorylation reactions involving various substrates. The general reaction mechanism can be summarized as follows:

Protein P+H2OPP1Protein+Pi\text{Protein P}+\text{H}_2\text{O}\xrightarrow{\text{PP1}}\text{Protein}+\text{P}_i

where P\text{P} represents the phosphate group being removed from the substrate protein . The specificity of PP1 for different substrates can be influenced by the presence of regulatory proteins that modulate its activity.

Key Parameters

  • pH Optimum: Typically around 7.5 to 8.0.
  • Temperature Sensitivity: Optimal activity often observed at physiological temperatures (37°C).
Mechanism of Action

The mechanism by which PP1 exerts its effects involves several steps:

  1. Substrate Recognition: Regulatory subunits guide PP1 to specific substrates.
  2. Binding: The substrate binds to the active site of PP1.
  3. Dephosphorylation: Water molecules are activated to attack the phosphate group on the substrate, leading to its removal.
  4. Release: The dephosphorylated substrate is released along with inorganic phosphate.

Recent studies have demonstrated that the binding affinity between PP1 and its substrates can be significantly enhanced through interactions with scaffolding proteins like GADD34, which facilitate substrate recruitment .

Physical and Chemical Properties Analysis

PP1 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 37 kDa for the catalytic subunit.
  • Isoelectric Point: Varies depending on isoform but typically around pH 6-7.
  • Stability: Generally stable under physiological conditions but may require specific buffers to maintain activity during purification and storage.

These properties are critical for understanding how PP1 functions in vivo and how it can be manipulated for therapeutic purposes.

Applications

PP1 is implicated in numerous biological processes and has significant applications in research and medicine:

  • Cellular Signaling: Regulates pathways involved in cell growth and differentiation.
  • Metabolic Regulation: Plays a key role in glycogen metabolism by dephosphorylating enzymes involved in glycogen synthesis and breakdown .
  • Drug Development: Targeting PP1 interactions with regulatory proteins offers potential therapeutic avenues for diseases such as cancer and neurodegenerative disorders.

Research continues to explore the diverse roles of PP1 in health and disease, highlighting its importance as a therapeutic target .

Structural Biology of PP1 Catalytic Subunits and Holoenzyme Complexes

Protein Phosphatase 1 (PP1) is a major serine/threonine phosphatase responsible for the majority of dephosphorylation events in eukaryotic cells. Unlike kinases, PP1 lacks intrinsic substrate specificity. Its enzymatic activity and specificity are instead governed by formation of holoenzyme complexes with over 200 regulatory proteins. This section details the structural foundations of PP1 function, focusing on isoform architecture, metal dependency, regulatory protein interactions, and holoenzyme organization.

Atomic Resolution Studies of PP1 Isoform Architecture

The mammalian genome encodes three PP1 genes (PPP1CA, PPP1CB, PPP1CC), generating four catalytic subunit isoforms through alternative splicing: PP1α, PP1β/δ, and PP1γ1/γ2. These isoforms share >85% sequence identity within their catalytic cores (~300 residues) but diverge significantly in their N- and C-terminal sequences.

Comparative Analysis of PP1α, PP1β/δ, and PP1γ Splice Variants:

  • Core Conservation: The central catalytic domain is exceptionally conserved across isoforms (93-100% identity), featuring a central β-sandwich flanked by α-helices. This domain houses the catalytic metal ions and defines the three substrate-binding grooves: hydrophobic, acidic, and C-terminal [2] [10].
  • Terminal Divergence: The N-terminal (39-40 residues) and C-terminal (33-47 residues) extensions exhibit <50% sequence identity between isoforms. These variable regions are critical determinants of isoform-specific localization and regulatory protein binding selectivity [10]. For instance, PP1γ1 is enriched in synapses and binds neuronal regulators like neurabin/spinophilin, while PP1β associates with microtubule-targeting subunits [10].
  • PP1γ2 Specificity: The testis-specific PP1γ2 isoform arises from alternative splicing of the PPP1CC gene, resulting in a unique C-terminal tail. This tail is crucial for its specific localization and function in spermatogenesis, although its precise structural impact remains less characterized than γ1 [2] [10].

Table 1: Characteristics of Mammalian PP1 Catalytic Subunit Isoforms

IsoformGeneTissue DistributionKey Structural FeaturesDistinct Regulatory Preferences
PP1αPPP1CAUbiquitousConserved core; Variable N/C-terminiBroad range of regulators
PP1β/δPPP1CBUbiquitous (Enriched in muscle, brain microtubules)Conserved core; Distinct N/C-terminiGM (glycogen targeting); Myosin phosphatase subunits
PP1γ1PPP1CCUbiquitous (Enriched in brain synapses)Conserved core; γ-specific C-terminusNeurabin, Spinophilin, PNUTS
PP1γ2PPP1CCTestis-specificConserved core; Unique C-terminal tailTestis-specific interactors

Metal Ion Coordination in the Catalytic Site (Mn²⁺/Fe²⁺ Dependency):

The PP1 active site lies at the intersection of its substrate-binding grooves and coordinates two divalent metal ions essential for catalysis. Structural studies reveal:

  • Metal Identity: While recombinant PP1 produced in bacteria typically contains Mn²⁺ in its active site, native PP1 likely coordinates Fe²⁺ and Zn²⁺ under physiological conditions. Both Mn²⁺ and Fe²⁺ support catalytic activity [2] [3].
  • Coordination Geometry: The two metal ions (M1 and M2) are octahedrally coordinated by conserved aspartate, asparagine, and histidine residues within the catalytic site (e.g., Asp64, Asp92, His173, Asn124 in PP1α), water molecules, and often a bridging hydroxide ion implicated in nucleophilic attack on the phosphoester bond [2] [9].
  • Role in Catalysis: The metals polarize the phosphate group of the substrate, stabilize the transition state, and activate the water molecule for nucleophilic attack. Metal identity and coordination geometry are crucial for maintaining the structural integrity of the active site and efficient phosphoester bond hydrolysis [2] [8]. Chaperone-assisted expression protocols in E. coli co-expressing GroEL/ES and incorporating Mn²⁺ yield highly active recombinant PP1 structurally similar to native enzyme, overcoming historical challenges with insolubility and incorrect metalation [2].

Structural Determinants of PP1-Regulatory Protein Interactions

PP1 achieves specificity through interactions with Regulatory Proteins (PIPs) that utilize short linear motifs (SLiMs) docking onto specific sites on the PP1 surface.

RVxF Motif Binding Groove Dynamics:

The RVxF motif ([K/R][K/R][V/I]x[F/W]) is the most prevalent and essential PP1-docking motif, present in >95% of PIPs.

  • Location and Conservation: The RVxF-binding groove is located on the opposite side of the PP1 molecule from the catalytic site (~20 Å away). It is a hydrophobic pocket formed by conserved residues like Tyr255, Gln258, Gly259, Phe257, and Trp260 (PP1α numbering) [2] [3] [7].
  • Binding Mechanism: The valine/isoleucine and phenylalanine/tryptophan residues of the RVxF motif insert into this hydrophobic pocket, forming van der Waals contacts. The basic residues often form electrostatic interactions nearby. This interaction anchors the PIP to PP1 but does not directly regulate catalytic activity [3] [7].
  • Affinity and Specificity: RVxF motifs typically bind PP1 with nanomolar affinity (e.g., Spinophilin Kd ~8.7 nM [3], Phactr1 Kd ~10.4 nM [9]). While necessary, the RVxF interaction alone is insufficient for full holoenzyme specificity; additional motifs within the PIP are required.

Composite Surfaces Formed by PP1-Cofactor Interfaces (e.g., Phactr1/PP1 Hydrophobic Pocket Remodeling):

Beyond the RVxF motif, PIPs engage PP1 via secondary motifs (e.g., ΦΦ, R, SILK, MyPhoNE), often interacting with the substrate-binding grooves to create novel composite surfaces. A paradigm is the RVxF-ΦΦ-R-W class of PIPs, including Phactr1, Neurabin/Spinophilin, PNUTS, and PPP1R15A/B.

  • Phactr1/PP1 Hydrophobic Pocket Remodeling: High-resolution structures of the Phactr1(507-580)/PP1α complex reveal that Phactr1 sequences C-terminal to its RVxF motif intimately interact with PP1's hydrophobic groove [1] [9]. Phactr1 residues Trp538 and Leu542 insert into the groove, while Trp550 stacks against PP1's Tyr255, forming a novel composite hydrophobic pocket topped by a basic rim (Arg547, Arg551 of Phactr1). This remodelled surface imposes stringent sequence specificity on substrates, favoring the dephosphorylation motif p[S/T]-x(2-3)-Φ-L (Φ = hydrophobic residue, L = Leu, the "LLD motif") [1] [9]. Substrates like IRSp53 pS455 and Afadin pS1275 make critical contacts with this composite pocket via their +4/+5 hydrophobic residues (e.g., IRSp53 Leu460). Mutation of these substrate residues (L460A) or key pocket-forming residues (Phactr1 W538A) severely impairs dephosphorylation efficiency by >100-fold compared to apo-PP1 or other holoenzymes like Spinophilin/PP1 [1] [9].
  • General Principle: This exemplifies how PIPs can fundamentally alter PP1's surface landscape, creating new specificity determinants rather than merely recruiting substrates. Different RVxF-ΦΦ-R-W PIPs remodel the hydrophobic groove in distinct ways (e.g., Spinophilin vs. Phactr1), leading to divergent substrate specificities [1] [7].

Cryo-EM and X-ray Crystallography of PP1 Holoenzymes

Structural studies of full PP1 holoenzymes reveal the diverse mechanisms of regulation and substrate targeting.

Spinophilin/PP1 Complexes and Substrate Groove Occlusion Mechanisms:

Spinophilin (and its neuronal paralog Neurabin) targets PP1 to dendritic spines and regulates glutamate receptor function.

  • Domain Organization and Binding: Spinophilin's PP1-binding domain (residues ~417-494) is intrinsically disordered in isolation but folds upon binding PP1 [3] [5].
  • Extended Interface: Beyond the canonical RVxF motif (RKIHF), Spinophilin forms an elongated structure across the PP1 surface, burying a large interface (~3926 Ų). Crucially, it occupies the PP1 C-terminal groove and partially blocks the hydrophobic groove [3] [5].
  • Substrate Recruitment vs. Groove Remodeling: Unlike Phactr1, Spinophilin does not create a new composite pocket imposing sequence specificity at the phosphosite. Instead, its primary mechanism for substrate specificity involves its C-terminal PDZ domain. Structural and biochemical studies show that efficient dephosphorylation of substrates like GluR1 (Ser845) and 4E-BP1 by PP1-Spinophilin/Neurabin holoenzymes depends critically on substrate interaction with the PIP's PDZ domain, not on the sequence surrounding the phosphosite itself [1] [7]. PP1-Spinophilin fusions dephosphorylate substrates lacking the canonical Phactr1 LLD motif if they possess a PDZ-binding motif [1] [7].
  • Conformational Flexibility: SAXS analysis reveals that the PP1-Spinophilin holoenzyme is more extended in solution (Rg ~29.1 Å) than observed in the crystal structure (Rg ~25.7 Å), primarily due to flexibility in the linker connecting the PP1-bound domain to the PDZ domain. This "beads-on-a-string" architecture (confirmed by BILBOMD analysis) increases the capture radius for PDZ ligands, facilitating substrate recruitment [5].

Table 2: Structural Mechanisms of Substrate Selection by PP1 Regulatory Complexes

Regulatory ComplexKey Structural FeaturesMechanism of Substrate SelectionValidated SubstratesCatalytic Enhancement
Phactr1/PP1Remodels PP1 hydrophobic groove; Creates composite hydrophobic pocket (+ basic rim)Direct sequence specificity at phosphosite: p[S/T]-x(2-3)-Φ-LIRSp53 pS455; Afadin pS1275; Spectrin αII>100-fold vs apo-PP1; Requires substrate-pocket contacts
Spinophilin/Neurabin/PP1Blocks PP1 C-terminal groove; RVxF-ΦΦ-R-W binding; Flexible PDZ domain linkerPDZ domain-mediated substrate recruitment; Minimal sequence specificity at phosphositeGluR1 pS845; 4E-BP1Dependent on PDZ interaction; Groove occlusion limits non-specific activity
PTG/PP1/GlycogenRVxF & SILK motifs bind PP1; CBM21 domain binds glycogenCo-localization of PP1 with substrates (GYS, PYG) on glycogen particlesGlycogen Synthase (GYS); Glycogen Phosphorylase (PYG)Local concentration effect; Specificity via localization
SDS22:PP1:Inhibitor-3 (SPI)SDS22 wraps around PP1; I3 binds active site & C-terminusBiogenesis/Storage complex; Inhibits activity; p97 dependence for disassemblyNone (Inhibited complex)N/A (Inactive complex)

Ternary Complexes (e.g., SDS22:PP1:Inhibitor-3) and Metal Ion Exchange:

PP1 also forms essential regulatory complexes involving more than one regulatory protein.

  • The SPI Complex (SDS22:PP1:Inhibitor-3): This evolutionarily conserved ternary complex functions as a chaperone and storage form for newly synthesized PP1. SDS22 (Leucine-rich repeat protein) binds around PP1, making extensive contacts, while Inhibitor-3 (I3) binds the PP1 active site and C-terminal region, rendering the complex catalytically inactive [8].
  • Metal Ion Role in Stability: The SPI complex stabilizes PP1, potentially facilitating correct metal ion incorporation or exchange during biogenesis. The specific metal ions within the inactive SPI complex and how they may change upon activation are areas of ongoing research, but correct metalation is crucial for subsequent activity [8].
  • p97-Mediated Disassembly: The AAA+ ATPase p97 (with its adapter p37) specifically recognizes and disassembles the SPI complex in a ubiquitin-independent manner. Using FRET-based assays, this disassembly has kinetic parameters (KM ~342 nM, kcat ~2.7 min⁻¹ at 37°C). p97 unfolds I3 and translocates it through its pore, leading to the simultaneous dissociation of both I3 and SDS22 from PP1, releasing active PP1 [8]. This disassembly is essential for making PP1 available for holoenzyme formation beyond biogenesis. SPI complex formation and p97-mediated dissociation represent a critical regulatory cycle controlling active PP1 pool availability.
  • Other Ternary Complexes: The glycogen-targeting complex involving PP1, PTG (PPP1R3C), and glycogen represents another functionally crucial ternary interaction. Structural studies show PTG's CBM21 domain (Carbohydrate-Binding Module family 21) binds β-cyclodextrin (a glycogen mimetic) at a conserved Site II (KD ~37-59 μM) via hydrogen bonds and van der Waals contacts (e.g., with Phe180, Lys182, Tyr203). This anchors the PP1-PTG holoenzyme to glycogen granules, co-localizing PP1 with its substrates Glycogen Synthase (GYS) and Glycogen Phosphorylase (PYG) [4] [6]. Mutations disrupting PTG degradation (e.g., in Laforin or Malin) lead to aberrant PTG-PP1 accumulation and pathological glycogen aggregation in neurons (Lafora bodies) [4] [6].

Properties

CAS Number

172889-26-8

Product Name

PP1

IUPAC Name

1-tert-butyl-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine

Molecular Formula

C16H19N5

Molecular Weight

281.36 g/mol

InChI

InChI=1S/C16H19N5/c1-10-5-7-11(8-6-10)13-12-14(17)18-9-19-15(12)21(20-13)16(2,3)4/h5-9H,1-4H3,(H2,17,18,19)

InChI Key

ZVPDNRVYHLRXLX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)(C)C

Solubility

Soluble in DMSO

Synonyms

PP1; PP 1; PP1.

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)(C)C

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